[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone
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Overview
Description
The compound [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone is a complex organic molecule that features a thiazole ring, a piperazine ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thioamide under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halogenated precursor.
Coupling Reaction: The final step involves coupling the thiazole and piperazine derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzodioxin moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its potential bioactivity. The presence of the thiazole and piperazine rings suggests that it may interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- 2,4-Disubstituted Thiazoles
- Indole Derivatives
Uniqueness
The uniqueness of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone lies in its combination of structural motifs. The presence of both the thiazole and piperazine rings, along with the benzodioxin moiety, provides a distinct chemical profile that can lead to unique biological activities and applications.
Properties
Molecular Formula |
C24H22ClN3O4S |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C24H22ClN3O4S/c1-15-21(33-22(26-15)16-6-8-17(25)9-7-16)24(30)28-12-10-27(11-13-28)23(29)20-14-31-18-4-2-3-5-19(18)32-20/h2-9,20H,10-14H2,1H3 |
InChI Key |
SQNGZRCPTRWEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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